4-chloro-N-(2,3-dichlorophenyl)benzamide

Description

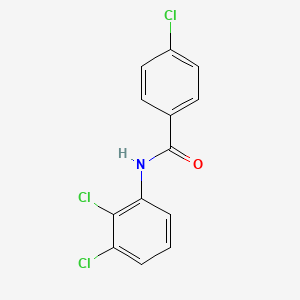

Chemical Structure: 4-Chloro-N-(2,3-dichlorophenyl)benzamide (C₁₃H₈Cl₃NO) features a benzamide core with chlorine substitutions at the 4-position of the benzoyl group and the 2- and 3-positions of the aniline ring (Figure 1). Its SMILES notation is C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=CC=C(C=C2)Cl, and its InChIKey is LBYNHHNJVLHJAU-UHFFFAOYSA-N .

Properties

CAS No. |

90665-36-4 |

|---|---|

Molecular Formula |

C13H8Cl3NO |

Molecular Weight |

300.6 g/mol |

IUPAC Name |

4-chloro-N-(2,3-dichlorophenyl)benzamide |

InChI |

InChI=1S/C13H8Cl3NO/c14-9-6-4-8(5-7-9)13(18)17-11-3-1-2-10(15)12(11)16/h1-7H,(H,17,18) |

InChI Key |

LBYNHHNJVLHJAU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2,3-dichlorophenyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2,3-dichloroaniline in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide group undergoes acidic or basic hydrolysis to yield a carboxylic acid and amine.

Acidic hydrolysis :

Basic hydrolysis :

Conditions :

Substitution Reactions

While aryl chlorides are typically unreactive toward nucleophilic substitution, metallation or catalytic coupling (e.g., Suzuki-Miyaura) could activate the chloro groups.

Example :

Conditions :

Reduction Reactions

Amides can be reduced to amines using LiAlH₄ or other reducing agents:

Conditions :

Oxidation Reactions

The amide group may undergo oxidation to form imides or nitriles, though experimental data for this specific compound is limited.

Example :

Conditions :

-

Strong oxidizers (e.g., KMnO₄) under acidic/basic conditions.

Structural Analysis

The compound’s crystal structure (C₁₃H₈Cl₃NO) features:

-

Intermolecular interactions : N-H···O hydrogen bonds and C-H···π interactions .

-

Geometric parameters : Bond lengths (e.g., C-N: ~1.368 Å) and angles consistent with planar amide conformations .

Comparison of Reaction Conditions

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 4-chloro-N-(2,3-dichlorophenyl)benzamide exhibit significant antimicrobial properties. For instance, studies have shown that related benzamide derivatives can inhibit bacterial growth effectively. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .

Case Study: Antimicrobial Efficacy

- Study: Evaluation of antimicrobial activity of chlorinated benzamides.

- Findings: The compound demonstrated a minimum inhibitory concentration (MIC) against various Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Pharmacological Research

In pharmacological studies, derivatives of 4-chloro-N-(2,3-dichlorophenyl)benzamide have been investigated for their effects on ATP-sensitive potassium channels. These channels play a crucial role in cellular excitability and insulin secretion. Compounds with similar structures have been found to act as potassium channel openers, which could be beneficial in treating conditions like diabetes .

Data Table: Pharmacological Effects

| Compound Name | Activity Type | Target | Reference |

|---|---|---|---|

| 4-Chloro-N-(2,3-dichlorophenyl)benzamide | Antimicrobial | Bacterial cell wall synthesis | |

| 4-Chloro-N-(2-methylphenyl)benzamide | Potassium channel opener | K(ATP) channels |

Herbicidal Activity

The compound has been explored for its herbicidal properties. Research indicates that chlorinated benzamides can effectively control weed growth by inhibiting specific metabolic pathways in plants. This application is particularly relevant in developing herbicides that are both effective and environmentally sustainable.

Case Study: Herbicidal Efficacy

- Study: Investigation of herbicidal activity of chlorinated benzamides.

- Findings: The compound exhibited significant herbicidal effects in controlled experiments, outperforming several commercial herbicides in terms of efficacy against specific weed species .

Data Table: Herbicidal Effects

Mechanism of Action

The mechanism of action of 4-chloro-N-(2,3-dichlorophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Physicochemical Properties :

- Molecular Weight : 314.57 g/mol

- Collision Cross-Section (CCS) : Predicted values for various adducts (e.g., [M+H]+: 315.0 m/z, CCS 189.7 Ų) are available, though experimental validation is lacking .

- Crystallography: The compound crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 9.2007 Å, b = 9.8803 Å, c = 16.163 Å, and β = 99.286° .

Comparison with Structural Analogs

Structural and Substituent Variations

Key analogs differ in chlorine substitution patterns or additional functional groups (Table 1):

Key Observations :

- Substituent Position : The 2,3-dichloro substitution on the aniline ring (target compound) creates a distinct steric and electronic environment compared to 2,6-dichloro analogs .

- Functional Groups : Hydroxy or methyl substitutions (e.g., in 5-chloro-2-hydroxy or 3,4-dichloro-4-methyl derivatives) alter solubility and biological interactions .

Crystallographic and Conformational Differences

Crystal packing and molecular conformation vary with substituents (Table 2):

Key Observations :

Key Observations :

- Chlorine and hydroxy substitutions correlate with enhanced antimicrobial potency in analogs .

- The target compound’s lack of polar groups (e.g., hydroxy) may limit bioavailability compared to active derivatives .

Computational and Theoretical Insights

- Vibrational Spectroscopy : IR/Raman studies of related benzamides highlight characteristic C=O (1650–1680 cm⁻¹) and N–H (3300 cm⁻¹) stretches, useful for structural validation .

Biological Activity

4-chloro-N-(2,3-dichlorophenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

- Molecular Formula : C13H8Cl3N

- Molecular Weight : 303.56 g/mol

- Structure : The compound features a benzamide core with chlorine substitutions that may influence its biological activity.

Biological Activity Overview

The biological activity of 4-chloro-N-(2,3-dichlorophenyl)benzamide has been investigated across various studies, highlighting its potential as an anti-cancer and anti-inflammatory agent.

Anti-Cancer Activity

Recent studies have shown that compounds similar to 4-chloro-N-(2,3-dichlorophenyl)benzamide exhibit notable anti-cancer properties. For instance, derivatives with similar structural motifs have demonstrated significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (breast cancer) | 25.72 ± 3.95 |

| Compound B | U87 (glioblastoma) | 45.2 ± 13.0 |

These findings suggest that the introduction of halogen atoms in the benzamide structure can enhance anti-cancer efficacy by affecting cellular pathways involved in apoptosis and proliferation .

The exact mechanism by which 4-chloro-N-(2,3-dichlorophenyl)benzamide exerts its biological effects is still under investigation. However, it is hypothesized that the compound may act through the inhibition of specific enzymes or receptors involved in tumor growth and inflammation. For example, studies on related compounds have indicated that they can inhibit h-NTPDases, which play roles in cancer and inflammation .

Case Studies and Research Findings

Several case studies have explored the biological effects of similar benzamide derivatives:

-

Study on Anti-Cancer Efficacy :

- A study evaluated the cytotoxic effects of various benzamide derivatives on cancer cell lines. The results indicated that halogenated benzamides showed enhanced activity compared to non-halogenated counterparts.

- The study reported IC50 values ranging from 0.06 µM to 45 µM across different cell lines, emphasizing the importance of chemical modifications in enhancing biological activity .

- In Vivo Studies :

- Toxicity Assessments :

Q & A

Q. What synthetic methodologies are commonly employed for preparing 4-chloro-N-(2,3-dichlorophenyl)benzamide?

The compound is typically synthesized via nucleophilic acyl substitution. A standard approach involves reacting 4-chlorobenzoyl chloride with 2,3-dichloroaniline in a polar aprotic solvent (e.g., dichloromethane or THF) under inert conditions. Triethylamine is often added to neutralize HCl byproducts. Post-reaction purification is achieved via column chromatography or recrystallization, with structural confirmation by H/C NMR and IR spectroscopy .

Q. How is the structural integrity of 4-chloro-N-(2,3-dichlorophenyl)benzamide validated experimentally?

Key techniques include:

- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks, confirming amide bond formation and substituent positions.

- IR Spectroscopy : Stretching frequencies for C=O (~1650–1700 cm) and N–H (~3300 cm) validate the amide group.

- Mass Spectrometry : High-resolution MS confirms molecular ion peaks and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound?

The compound is classified as a skin sensitizer (Category 1) and eye irritant (Category 2). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Waste must be segregated and disposed via certified hazardous waste services. Sigma-Aldrich reports a WGK 3 classification, indicating high aquatic toxicity .

Advanced Research Questions

Q. What crystallographic insights exist for 4-chloro-N-(2,3-dichlorophenyl)benzamide?

Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P2/c) with key parameters:

| Parameter | Value |

|---|---|

| a (Å) | 16.9411 |

| b (Å) | 16.3246 |

| c (Å) | 19.5505 |

| β (°) | 95.3678 |

| R factor | 0.038 |

| The structure exhibits π-stacking between benzoyl rings and N–H⋯O hydrogen bonds forming infinite chains along the c-axis . |

Q. How do computational studies enhance understanding of this compound’s properties?

Density Functional Theory (DFT) calculations predict:

- Electron Distribution : Chlorine substituents increase electron-withdrawing effects, stabilizing the amide bond.

- Conformational Analysis : The trans configuration of the H–N–C=O moiety minimizes steric clashes.

- Reactivity : Nucleophilic substitution at chlorinated positions is favored, aligning with experimental reaction data .

Q. What biochemical pathways or targets are hypothesized for this compound?

Structural analogs (e.g., GSK3787) covalently bind cysteine residues (e.g., Cys249 in PPARδ), inhibiting transcriptional activity. This compound’s dichlorophenyl and benzamide groups suggest potential interaction with bacterial enzymes like acps-pptase, disrupting lipid biosynthesis and proliferation .

Q. How can SHELX software aid in refining its crystal structure?

SHELXL refines X-ray data by:

Q. What catalytic applications have been explored for related benzamide derivatives?

Benzoylthiurea analogs serve as ligands in Suzuki-Miyaura cross-coupling reactions, enhancing catalytic activity (e.g., Pd-mediated C–C bond formation). GC-MS analyses show >85% conversion of aryl halides to biphenyl derivatives under optimized conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.